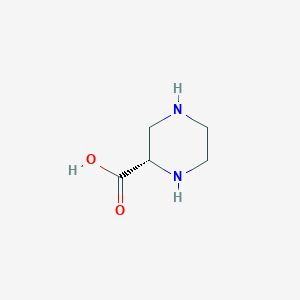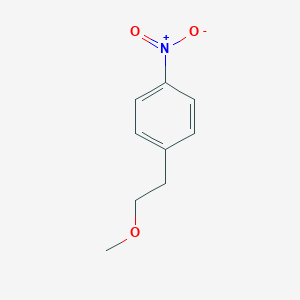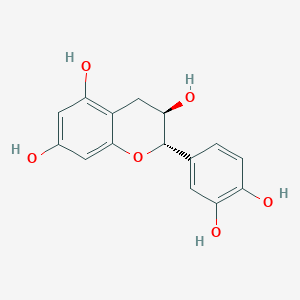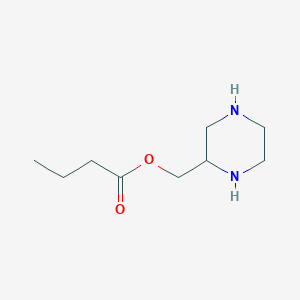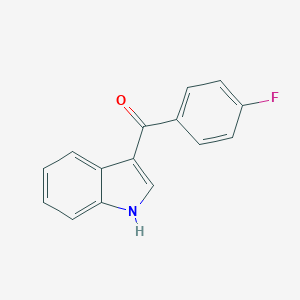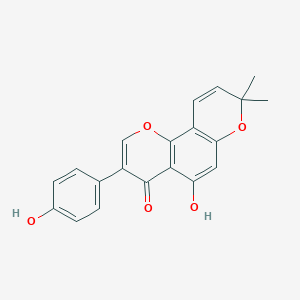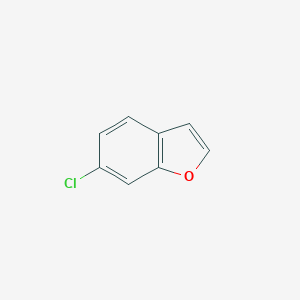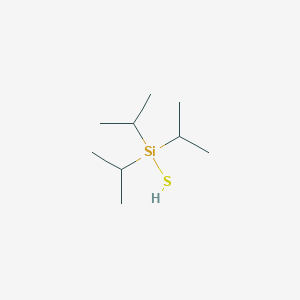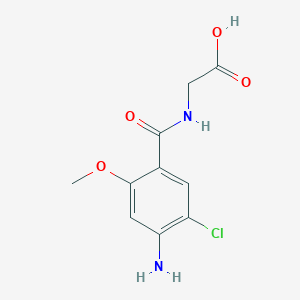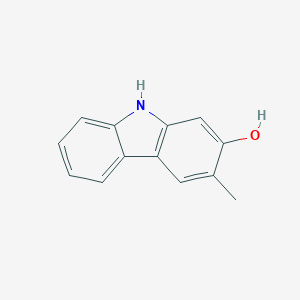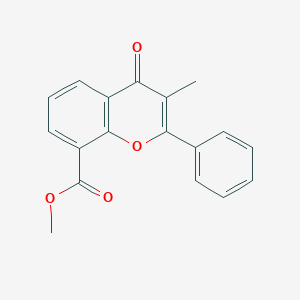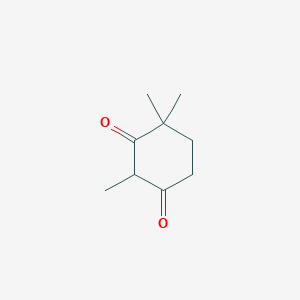
2,4,4-Trimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-1,3-cyclohexanedione is a metabolite of 13-cis-Retinoic Acid commonly used for the treatment of severe acne .
Synthesis Analysis
The synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione involves various chemical reactions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .Molecular Structure Analysis
The molecular formula of 2,4,4-Trimethyl-1,3-cyclohexanedione is C9H14O2. It has an average mass of 154.206 Da and a monoisotopic mass of 154.099380 Da .Chemical Reactions Analysis
1,3-Cyclohexanedione can be used as a building block in the synthesis of 9-substituted 1,8-dioxo-xanthenes by reacting with unactivated aldehydes via aldol condensation/Michael addition reaction .Physical And Chemical Properties Analysis
2,4,4-Trimethyl-1,3-cyclohexanedione has a density of 1.0±0.1 g/cm3, a boiling point of 241.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 88.5±19.6 °C .Applications De Recherche Scientifique
Catalytic Synthesis and Molecular Structures
- Catalytic Synthesis : A study detailed the catalytic synthesis of 3,5,5-Trimethyl-1,2-cyclohexanedione from α-isophorone, illustrating a pathway that involves epoxidation under alkaline conditions followed by rearrangement catalyzed by solid acid. This synthesis highlights the potential of cyclohexanedione derivatives for generating fine chemical intermediates (Mao Li-qiu, 2008).
- Molecular Structures : Gas-phase electron diffraction and theoretical calculations were used to investigate the molecular structures of 1,3-cyclohexanedione derivatives, determining the conformational mixtures and geometric parameters that support their structural versatility (Q. Shen & S. Samdal, 2011).
Synthetic Applications
- Enol Lactone Synthesis : A Michael addition/cyclization sequence involving cyclic 1,3-dicarbonyl compounds provided a new direct synthetic route to enol lactones, showcasing the reactivity of cyclohexanedione derivatives in producing cyclic structures (Kennosuke Itoh & S. Kanemasa, 2003).
- Condensation Reactions : Cyclohexanediones' condensation with pyrrole under acidic conditions led to unusual products with interesting structural features, further demonstrating their utility in synthesizing complex heterocyclic compounds (Sanjeev P. Mahanta & P. Panda, 2013).
Novel Reactions and Analytical Applications
- Aromatization Reactions : An unexpected aromatization reaction was observed during the preparation of 1,2-cyclohexanedione ethers, highlighting an innovative pathway for synthesizing aryl ethers from cyclohexanedione derivatives (D. A. Hunt, R. DeAngelis, & Amy E Solinski, 2017).
- Chemical Oscillation for Analytical Applications : The differentiation between isomers of cyclohexanedione was achieved using their perturbation effects on a catalyzed Briggs–Rauscher oscillation, providing a novel qualitative method for distinguishing positional isomers electrochemically (Chen Juan et al., 2016).
Propriétés
IUPAC Name |
2,4,4-trimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVKBUIEQBLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-1,3-cyclohexanedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

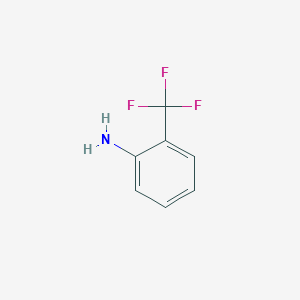
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
